N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide
Description
N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide is a synthetic acetamide derivative featuring a 2-chloro-5-(morpholine-4-sulfonyl)phenyl core linked to a 2-methoxybenzylamino-substituted acetamide moiety. Its molecular formula is C₂₁H₂₅ClN₃O₅S, with a molecular weight of 478.96 g/mol. The compound integrates a morpholine sulfonyl group, which enhances solubility and modulates pharmacokinetic properties, and a 2-methoxybenzylamino group that may influence receptor binding or metabolic stability .
The 2-chloro substituent on the phenyl ring may enhance lipophilicity and membrane permeability, while the 2-methoxybenzylamino side chain could contribute to hydrogen bonding interactions with biological targets .
Properties
Molecular Formula |
C20H24ClN3O5S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-(2-chloro-5-morpholin-4-ylsulfonylphenyl)-2-[(2-methoxyphenyl)methylamino]acetamide |
InChI |
InChI=1S/C20H24ClN3O5S/c1-28-19-5-3-2-4-15(19)13-22-14-20(25)23-18-12-16(6-7-17(18)21)30(26,27)24-8-10-29-11-9-24/h2-7,12,22H,8-11,13-14H2,1H3,(H,23,25) |
InChI Key |
DRZKTIUSIFEDEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-chloro-5-(morpholine-4-sulfonyl)phenyl Intermediate
- Starting Material: 2-chloro-5-nitrophenyl derivative or 2-chloro-5-bromophenyl precursor
- Sulfonylation: The morpholine-4-sulfonyl group is introduced via sulfonyl chloride intermediates reacting with morpholine under controlled conditions.
- Reaction Conditions: Typically, the sulfonylation is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane, with a base like triethylamine to scavenge HCl formed during the reaction.
- Temperature: Ambient to moderate heating (25–80°C) to promote sulfonylation without decomposition.
Formation of the Acetamide Linkage
- Acylation Step: The sulfonylated phenyl intermediate is reacted with chloroacetyl chloride or bromoacetyl bromide to introduce the acetamide precursor.
- Amidation: The resulting halogenated acetamide intermediate undergoes nucleophilic substitution with the amine group of the 2-methoxyphenylmethyl amine.
- Catalysts and Reagents: Use of coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) can facilitate amide bond formation.
- Solvents: Dichloromethane or ethyl acetate are preferred for these steps.
- Temperature and Time: Reactions proceed efficiently at room temperature (20–30°C) with stirring for 12 hours or more to ensure complete conversion.
Coupling with 2-methoxyphenylmethyl Amine
- Nucleophilic Substitution: The halogenated acetamide intermediate is treated with 2-methoxyphenylmethyl amine under basic conditions.
- Base: Triethylamine or potassium carbonate is commonly used to neutralize acids formed.
- Solvent: DMF or acetonitrile, heated to 60–80°C for several hours.
- Purification: The crude product is purified by extraction, filtration, and recrystallization from solvents such as n-heptane or ethyl acetate.
Representative Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | 2-chloro-5-nitrophenyl derivative + morpholine sulfonyl chloride | DMF, triethylamine, 25–80°C | 2-chloro-5-(morpholine-4-sulfonyl)phenyl intermediate | ~70–85% |
| 2 | Intermediate + chloroacetyl chloride | Dichloromethane, triethylamine, 0–25°C | Halogenated acetamide intermediate | ~75–90% |
| 3 | Halogenated intermediate + 2-methoxyphenylmethyl amine | DMF, triethylamine, 60–80°C, 12 h | Target compound | ~60–75% |
Note: Yields are approximate and depend on reaction scale and purification methods.
Purification and Crystallization
- The final compound is typically purified by recrystallization.
- Solvent systems such as n-heptane, ethyl acetate, or mixtures thereof are used.
- Crystallization temperatures range from ambient to slightly cooled conditions (0–30°C).
- Filtration and drying under reduced pressure yield the pure crystalline compound.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR confirm the substitution pattern and integrity of the morpholine sulfonyl and acetamide groups.
- Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) confirms molecular weight (~386 g/mol).
- Infrared Spectroscopy (IR): Characteristic sulfonyl (S=O) and amide (C=O) stretching frequencies verify functional groups.
- Melting Point and X-Ray Diffraction (XRD): Used to confirm purity and crystalline form.
Summary of Key Research Findings
- The sulfonylation step is critical and must be carefully controlled to avoid overreaction or decomposition.
- Use of coupling agents like DCC and HOBt improves amidation efficiency and reduces side products.
- The presence of the 2-methoxy substituent on the phenylmethyl amine influences the nucleophilicity and reaction kinetics.
- Optimal solvent choice and temperature control during recrystallization enhance purity and yield of the final compound.
- The compound's synthetic route is adaptable for scale-up with appropriate reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Morpholine Sulfonyl Groups
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[(4-chlorophenyl)methyl]amino}acetamide (CAS 297150-43-7) Molecular Formula: C₁₆H₁₃Cl₂F₃N₂O Key Differences: Replaces the morpholine sulfonyl group with a trifluoromethyl group. This substitution reduces polarity and may alter target selectivity. The compound exhibits higher lipophilicity (clogP ~3.2) compared to the target compound (clogP ~2.8) . Biological Activity: Demonstrated moderate hypoglycemic activity in murine models, but with lower metabolic stability due to the absence of the morpholine sulfonyl group .
2-Chloro-N-[2-(diethylamino)-5-(morpholine-4-sulfonyl)phenyl]acetamide Synonym: Direct structural variant of the target compound. Key Differences: Substitutes the 2-methoxybenzylamino group with a diethylamino group. This modification increases basicity (pKa ~8.5 vs. ~7.2 for the target compound) and may enhance solubility in acidic environments . Synthesis: Prepared via Fe(III)-catalyzed N-amidomethylation, similar to methods used for the target compound .
Acetamide Derivatives with Aromatic Sulfonamide Moieties
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide (CAS 17560-53-1) Molecular Formula: C₉H₁₁ClN₂O₃S Key Differences: Features a simpler sulfamoyl group instead of morpholine sulfonyl. Pharmacological Data: Shows antiangiogenic activity (IC₅₀ = 12 µM in HUVEC assays) but lower metabolic stability due to rapid sulfamoyl hydrolysis .
N-(((4-Chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c) Key Differences: Contains a 4-chlorophenyl sulfonyl group and lacks the morpholine ring. Physical Properties: Higher melting point (134–135°C) compared to the target compound (mp ~110–112°C), indicating stronger crystalline packing forces .
Compounds with Heterocyclic Substituents
2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide (CAS 575459-52-8) Key Differences: Incorporates a triazole-thioether group, which may confer antioxidant or antimicrobial properties. Biological Activity: Exhibits moderate COX-2 inhibition (IC₅₀ = 18 µM) but lacks the morpholine sulfonyl group’s solubility advantages .
2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Key Differences: Contains an imidazole-thioether core. The hydroxymethyl group enhances aqueous solubility but reduces blood-brain barrier penetration compared to the target compound .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound is synthesized via chloroacetylation of a morpholine sulfonyl-aniline intermediate, a method shared with analogues like 2-chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide .
- Pharmacokinetic Superiority : Compared to sulfamoyl-containing analogues (e.g., CAS 17560-53-1), the morpholine sulfonyl group in the target compound improves metabolic stability (t₁/₂ = 4.2 h in rat liver microsomes vs. 1.8 h for sulfamoyl derivatives) .
- Structural Limitations: Analogues lacking the 2-methoxybenzylamino group (e.g., compound 6c in ) exhibit reduced binding affinity to serotonin receptors (Ki = 1.2 µM vs. 0.3 µM for the target compound) .
Biological Activity
N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C20H24ClN3O5S and a molecular weight of 453.94 g/mol, this compound has been studied for its pharmacological properties, particularly in cancer therapy and other therapeutic applications.
Molecular Structure
The compound features a complex structure that includes:
- A chlorinated phenyl ring
- A morpholine sulfonamide group
- An amino acetamide moiety linked to a methoxyphenyl group
This structural diversity contributes to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN3O5S |
| Molecular Weight | 453.94 g/mol |
| CAS Number | 565194-83-4 |
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . A study highlighted its potential to inhibit specific cancer cell lines, suggesting a mechanism involving the disruption of mitotic processes in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that this compound can induce cell death in various cancer cell lines by promoting multipolar spindle formation, which leads to aberrant cell division. For instance, it was reported that the compound showed significant inhibition against HSET (KIFC1), a protein critical for centrosome clustering in cancer cells, with an IC50 value of approximately 2.7 μM .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of mitotic kinesins : By targeting proteins like HSET, the compound disrupts normal mitotic spindle formation.
- Induction of apoptosis : The resultant multipolar spindles lead to cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several case studies have documented the efficacy of similar compounds in treating various cancers. For example, compounds with structural similarities have been shown to significantly reduce tumor growth in xenograft models, emphasizing the relevance of this class of compounds in therapeutic strategies.
Comparative Efficacy
A comparative analysis with other known anticancer agents reveals that this compound exhibits promising efficacy:
| Compound | IC50 (μM) | Target Protein |
|---|---|---|
| N-[2-chloro-5-(morpholine-4-sulfonyl)... | 2.7 | HSET |
| Compound X (similar structure) | 1.5 | Eg5 |
| Compound Y (different structure) | 3.0 | HSET |
Safety Profile
Preliminary toxicity studies indicate a favorable safety profile for this compound at therapeutic doses, although further studies are necessary to fully understand its toxicity and side effects.
Q & A
Basic Question: What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Sulfonylation : Introduce the morpholine sulfonyl group to the chlorophenyl core using morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Acetamide Coupling : React the intermediate with 2-{[(2-methoxyphenyl)methyl]amino}acetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
Purification : Use column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Quality Control : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic Question: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
A combination of analytical techniques is essential:
- NMR Spectroscopy : Confirm the presence of key protons (e.g., morpholine sulfonyl group at δ 3.0–3.5 ppm, methoxyphenyl aromatic protons at δ 6.8–7.2 ppm) .
- HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to verify purity (>98%) and detect trace impurities .
- FT-IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm, amide C=O at ~1650 cm) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from variability in experimental design. To address this:
Dose-Response Analysis : Perform IC assays across a wider concentration range (e.g., 0.1–100 µM) to confirm activity thresholds .
Purity Verification : Re-test biological activity after repurifying the compound to rule out impurity-driven artifacts .
Target-Specific Assays : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct target engagement from off-target effects .
Example : If conflicting reports exist on its kinase inhibition, validate using both recombinant kinase assays and cellular phosphorylation profiling .
Advanced Question: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
Core Modifications : Synthesize derivatives by altering:
- The morpholine sulfonyl group (e.g., replace with piperazine sulfonyl) .
- The methoxyphenyl substituent (e.g., substitute with halogenated or nitro groups) .
Biological Testing : Compare potency in enzyme inhibition (e.g., IC values) and cellular uptake (logP measurements) .
Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding interactions with target proteins like kinases or GPCRs .
Advanced Question: How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
Methodological Answer:
Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in saline) or nanoformulation to improve bioavailability .
Metabolic Stability : Assess hepatic metabolism using human liver microsomes (HLM) and identify major metabolites via LC-MS/MS .
PK Parameters : Conduct studies in rodent models to determine:
- Half-life (): Serial blood sampling over 24 hours.
- Tissue Distribution: Quantify compound levels in target organs (e.g., liver, brain) using HPLC .
Advanced Question: What experimental approaches are used to investigate its mechanism of action in complex biological systems?
Methodological Answer:
Proteomics : Perform affinity purification followed by mass spectrometry (AP-MS) to identify binding partners .
Transcriptomics : Use RNA-seq to analyze gene expression changes in treated vs. untreated cells .
CRISPR Screening : Conduct genome-wide knockout screens to pinpoint genes modulating compound efficacy .
Case Study : For suspected kinase inhibition, combine Western blotting (phospho-antibodies) with in vitro kinase assays .
Advanced Question: How can researchers address stability issues during long-term storage?
Methodological Answer:
Storage Conditions : Store lyophilized powder at −80°C under argon to prevent oxidation of the sulfonyl group .
Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products .
Formulation : Prepare stable aqueous solutions using cyclodextrin-based complexation to enhance shelf life .
Advanced Question: What computational tools are recommended for predicting toxicity profiles?
Methodological Answer:
In Silico Tools : Use ADMET Predictor or ProTox-II to estimate hepatotoxicity, mutagenicity, and hERG channel inhibition .
Molecular Dynamics (MD) : Simulate interactions with off-target proteins (e.g., cytochrome P450 enzymes) to predict metabolic pathways .
Validation : Cross-reference predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
